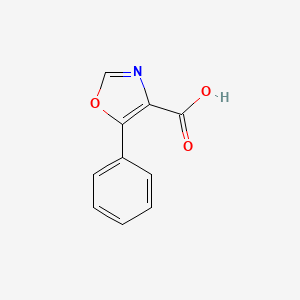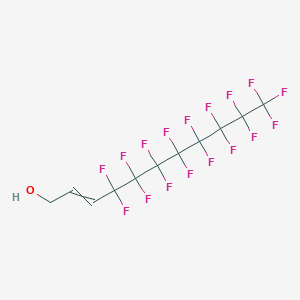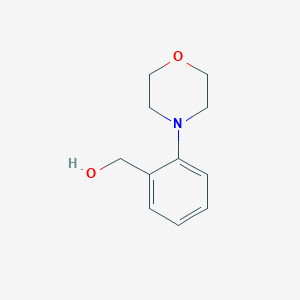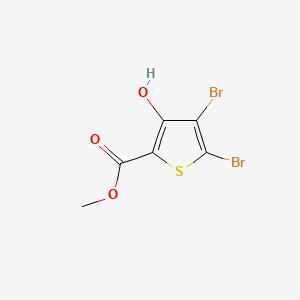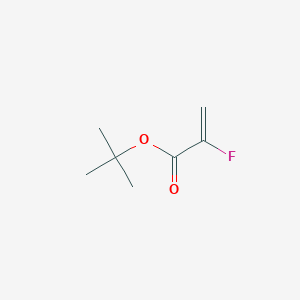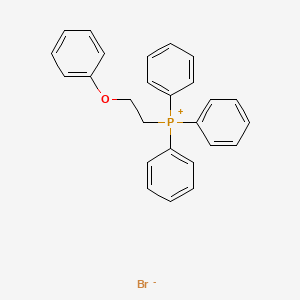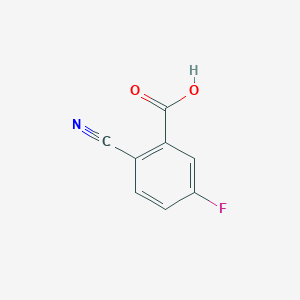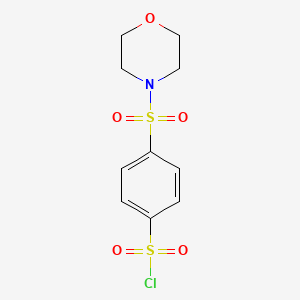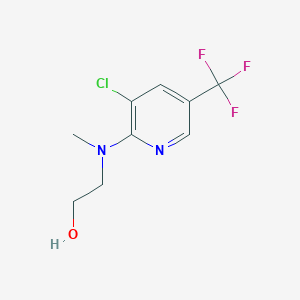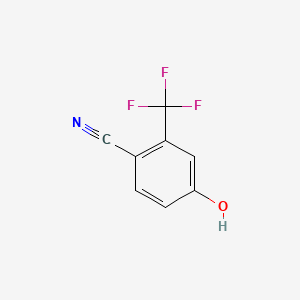
四乙基铵乙酸四水合物
描述
Tetraethylammonium acetate tetrahydrate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N(OCOCH₃)·4H₂O. It is known for its use in various chemical and industrial applications due to its unique properties. The compound is a crystalline solid that is highly soluble in water and has a melting point of 42-46°C .
科学研究应用
Tetraethylammonium acetate tetrahydrate has a wide range of applications in scientific research, including:
作用机制
Target of Action
Tetraethylammonium acetate tetrahydrate primarily targets autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses, muscle contraction, and various other physiological processes .
Mode of Action
Tetraethylammonium acetate tetrahydrate interacts with its targets by blocking them. This blocking action inhibits the normal functioning of these targets, leading to changes in the physiological processes they control . For instance, by blocking autonomic ganglia, Tetraethylammonium acetate tetrahydrate prevents signals carrying vasoconstrictor impulses from proceeding .
Biochemical Pathways
The blocking action of Tetraethylammonium acetate tetrahydrate on its targets affects several biochemical pathways. For example, by blocking calcium- and voltage-activated potassium channels, it can disrupt the normal flow of potassium ions, which is essential for maintaining the resting potential and repolarization of neurons . This can have downstream effects on nerve impulse transmission and other related physiological processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target sites in the body and how long it stays active .
Result of Action
The molecular and cellular effects of Tetraethylammonium acetate tetrahydrate’s action depend on the specific targets it interacts with. For example, by blocking autonomic ganglia, it can cause vasodilation, leading to a decrease in blood pressure . Similarly, by blocking nicotinic acetylcholine receptors, it can affect muscle contraction and other processes controlled by these receptors .
生化分析
Biochemical Properties
Tetraethylammonium acetate tetrahydrate plays a significant role in biochemical reactions, particularly as an inhibitor of potassium channels. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, tetraethylammonium acetate tetrahydrate is known to inhibit voltage-gated potassium channels by binding to the external pore region of the channel, thereby blocking the flow of potassium ions. This interaction affects the electrical properties of cells and can modulate cellular excitability and signaling pathways .
Cellular Effects
The effects of tetraethylammonium acetate tetrahydrate on cells and cellular processes are profound. It influences cell function by altering ion channel activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in membrane potential, impacting the release of neurotransmitters and the propagation of action potentials in neurons. Additionally, it can affect the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, tetraethylammonium acetate tetrahydrate exerts its effects primarily through the inhibition of potassium channels. The compound binds to the external pore region of the channel, preventing the passage of potassium ions. This binding interaction is highly specific and can be influenced by the concentration of tetraethylammonium acetate tetrahydrate and the presence of other ions or molecules. The inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in cellular excitability, neurotransmitter release, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraethylammonium acetate tetrahydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that tetraethylammonium acetate tetrahydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include prolonged inhibition of potassium channels and alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tetraethylammonium acetate tetrahydrate vary with different dosages in animal models. At low doses, the compound can selectively inhibit potassium channels without causing significant toxicity. At higher doses, tetraethylammonium acetate tetrahydrate can have toxic or adverse effects, including disruptions in cellular metabolism, ion homeostasis, and overall cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of potassium channels .
Metabolic Pathways
Tetraethylammonium acetate tetrahydrate is involved in various metabolic pathways, particularly those related to ion transport and cellular signaling. The compound interacts with enzymes and cofactors that regulate the activity of potassium channels and other ion channels. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in the concentration of intracellular ions, which in turn can influence metabolic processes and energy production .
Transport and Distribution
The transport and distribution of tetraethylammonium acetate tetrahydrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of tetraethylammonium acetate tetrahydrate within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can affect the localization and accumulation of the compound within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions
Tetraethylammonium acetate tetrahydrate can be synthesized through the reaction of tetraethylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the tetrahydrate form. The general reaction is as follows:
(C2H5)4N+OH−+CH3COOH→(C2H5)4N(OCOCH3)+H2O
The resulting tetraethylammonium acetate is then hydrated to form the tetrahydrate .
Industrial Production Methods
Industrial production of tetraethylammonium acetate tetrahydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through crystallization and drying processes .
化学反应分析
Types of Reactions
Tetraethylammonium acetate tetrahydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Complex Formation: It can form complexes with metal ions, which is useful in various catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with tetraethylammonium acetate tetrahydrate include acids, bases, and metal salts. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving tetraethylammonium acetate tetrahydrate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetate ion is replaced by another nucleophile, resulting in the formation of new quaternary ammonium compounds .
相似化合物的比较
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
- Tetraethylammonium cyanide
Uniqueness
Tetraethylammonium acetate tetrahydrate is unique due to its specific acetate anion, which imparts distinct properties such as solubility and reactivity. Compared to other tetraethylammonium salts, the acetate form is particularly useful in organic synthesis and as a phase transfer catalyst .
属性
IUPAC Name |
tetraethylazanium;acetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOAKQGNSWGYOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369113 | |
| Record name | Tetraethylammonium acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67533-12-4 | |
| Record name | Tetraethylammonium acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium acetate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetraethylammonium acetate tetrahydrate interact with acid gases like CO2 and H2S? What are the downstream effects of this interaction?
A1: Tetraethylammonium acetate tetrahydrate (TEAA) acts as a pressure swing absorbent for acid gases like CO2 and H2S. In its molten state, TEAA can reversibly absorb significant amounts of these gases. [, ] For instance, at 50°C and 102 kPa, TEAA can absorb 0.15 mol of CO2 per mole of salt. [] This absorption is attributed to chemical reactions within the melt, though the exact mechanism is still under investigation.
Q2: Can you describe the structural characteristics of tetraethylammonium acetate tetrahydrate, including its molecular formula, weight, and any available spectroscopic data?
A2: Tetraethylammonium acetate tetrahydrate has the molecular formula [(C2H5)4N][CH3COO]·4H2O. [] While the exact molecular weight can be calculated from the formula, structural details are available from crystallographic studies. These studies reveal that TEAA forms a layered structure in its solid state. [] Tetraethylammonium cations are sandwiched between nets of puckered polygons formed by hydrogen-bonded acetate anions and water molecules. [] This arrangement contributes to the overall stability and unique properties of the compound. Unfortunately, specific spectroscopic data (NMR, IR, etc.) wasn't detailed within the provided research excerpts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


